molecular formula C18H25NO4 B3796087 methyl 5-oxo-5-[2-(2-phenylethyl)-4-morpholinyl]pentanoate

methyl 5-oxo-5-[2-(2-phenylethyl)-4-morpholinyl]pentanoate

Cat. No.: B3796087
M. Wt: 319.4 g/mol
InChI Key: DOSMTIYTKGMAAM-UHFFFAOYSA-N
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Description

The compound is an ester, which is an organic compound made by replacing the hydrogen of an acid by an alkyl or other organic group. Esters are widely used in a variety of applications from plastics to perfumes .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an acid with an alcohol in the presence of a catalyst. This is a common method for synthesizing esters .


Molecular Structure Analysis

The molecular structure of this compound would likely include a carbonyl group (C=O) as part of the ester functional group, along with a phenyl group (a ring of 6 carbon atoms) and a morpholinyl group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom) .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The exact reactions this compound would undergo would depend on the specific conditions and reagents present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Esters generally have pleasant odors and are often used in perfumes. They are also often polar and can participate in hydrogen bonding .

Future Directions

The future directions for this compound would likely depend on its applications. If it has pharmaceutical applications, for example, future research might focus on improving its efficacy or reducing side effects .

Properties

IUPAC Name

methyl 5-oxo-5-[2-(2-phenylethyl)morpholin-4-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-22-18(21)9-5-8-17(20)19-12-13-23-16(14-19)11-10-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSMTIYTKGMAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)N1CCOC(C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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